4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to a phenyl ring . They are often used as intermediates in the synthesis of various pharmaceutical and agrochemical products .
Synthesis Analysis
The synthesis of trifluoromethylphenyl compounds can be achieved through various methods. One common method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylphenyl compounds typically contain a phenyl ring with a trifluoromethyl group attached. The presence of the trifluoromethyl group can significantly influence the physical and chemical properties of these compounds .Chemical Reactions Analysis
Trifluoromethylphenyl compounds can participate in various chemical reactions. For example, they can be used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
Trifluoromethylphenyl compounds are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
- TFM-triazolone derivatives have been investigated for their pharmacological activities. Several FDA-approved drugs over the past 20 years incorporate the trifluoromethyl group . These compounds exhibit diverse therapeutic effects, including antitumor, antiviral, and anti-inflammatory properties.
- Example: Sorafenib , an antitumor agent, utilizes a TFM-triazolone intermediate during its synthesis .
- Example: TFM-triazolone derivatives participate in Suzuki-Miyaura cross-coupling reactions and cobalt-catalyzed coupling reactions .
- In situ electrochemical oxidation of TFM-triazolone derivatives on electrode surfaces has been explored for molecularly imprinted polymers .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Electrochemical Applications
Agrochemicals and Pesticides
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-4-7(6)15-5-13-14-8(15)16/h1-5H,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMWCLKZOUKXRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.